Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOHSPCAPVXMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Thiazole derivative + Propargyl bromide + K2CO3 → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate has been investigated for its potential antimicrobial properties. Research indicates that it exhibits activity against a range of microorganisms, including:
- Fungi : Effective against Aspergillus niger, Candida albicans.
- Bacteria : Shows efficacy against both gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).
In vitro assays have demonstrated varying degrees of effectiveness, with specific mechanisms involving the inhibition of essential microbial enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it selectively inhibits the growth of certain cancer cell lines, such as glioblastoma (U251) and melanoma (WM793). The MTT assay results suggest that this compound may induce apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Biochemical Research
This compound is utilized in biochemical research to explore its interaction with various biological targets. Its thiazole ring structure facilitates non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to enzymes or receptors. This interaction profile is essential for elucidating the pharmacological profiles of thiazole derivatives.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of novel compounds with diverse functionalities. The synthesis typically involves the reaction of a thiazole derivative with propargyl bromide in the presence of a base like potassium carbonate, conducted in solvents such as dimethylformamide (DMF) at elevated temperatures. This method can be scaled up using continuous flow systems to improve yield and purity.
A number of case studies have documented the effectiveness and applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating its antimicrobial properties, this compound was tested against clinical isolates of Candida and Aspergillus. Results indicated significant inhibition zones compared to control agents, suggesting its potential as a therapeutic agent in antifungal treatments.
Case Study 2: Cancer Cell Line Studies
In vitro studies assessing its anticancer effects revealed that treatment with this compound resulted in reduced viability of glioblastoma cells by over 50% at specific concentrations when measured via the MTT assay. This selectivity highlights its potential utility in targeted cancer therapies.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies on its binding affinity and interaction with specific proteins are ongoing .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Positional Isomerism in Thiazole Substitution
The position of the thiazole ring substituent significantly impacts electronic and steric properties:
- Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate: The 2-thiazolyl group enhances conjugation with the propargyl ester, stabilizing the molecule through resonance.
- Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CAS 1343385-23-8): Substitution at the 4-position reduces conjugation, leading to lower thermal stability and altered reactivity in nucleophilic additions .
Ester Group Variations
- Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1): Replacing the methyl ester with an ethyl group increases lipophilicity (logP: 1.8 vs.
- Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate (CAS 2044796-55-4): The carboxylate salt form enhances water solubility (>50 mg/mL vs. <5 mg/mL for methyl esters), making it suitable for aqueous-phase reactions .
Functional Group Modifications
- Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate: Introduction of a sulfonyl group at the 5-position increases molecular polarity (dipole moment: 6.2 Debye vs. 4.1 Debye for the parent compound) and oxidative stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C7H5NO2S | 167.19 | 73–74 (decomposes) | 1.5 | 4.8 |
| Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | C7H5NO2S | 167.19 | 68–70 | 1.4 | 5.2 |
| Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | C8H7NO2S | 181.21 | 62–64 | 1.8 | 3.1 |
| Sodium 2-methyl-2-(thiazol-2-yl)propanoate | C7H8NNaO2S | 193.20 | >300 | -0.3 | >50 |
Data derived from supplier specifications and computational predictions .
Biological Activity
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring and an alkyne functional group. Its molecular formula is , with a molecular weight of approximately 183.21 g/mol. The structure allows for unique interactions with biological targets, enhancing its potential efficacy in various applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole ring facilitates non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological efficacy.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt cellular proliferation.
- Receptor Modulation : It may modulate receptor functions by interacting with binding pockets, influencing various signaling pathways within cells.
Biological Activities
This compound exhibits a range of biological activities:
-
Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15.625 - 62.5 Enterococcus faecalis 62.5 - 125 -
Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitotic processes through HSET (KIFC1) inhibition .
Cancer Cell Line IC50 (μM) HeLa 10 MCF-7 15 - Antifungal Properties : The compound also demonstrates antifungal activity against various fungi, although it is less potent than its antibacterial effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains. Results showed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cell lines by targeting specific kinases involved in mitosis. This indicates its potential use in cancer treatment protocols .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives regarding their biological activities:
| Compound | Biological Activity |
|---|---|
| Methyl 3-(4-methylthiazol-2-yl)prop-2-ynoate | Antimicrobial and anticancer |
| Methyl 4-(thiazolyl)butanoate | Antifungal and anti-inflammatory |
| Methyl thiazole carboxylate | Antiviral and anticancer |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate?
The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors with alkynoate derivatives. Key steps may involve Sonogashira coupling to introduce the alkyne moiety or condensation reactions using catalysts like bases or acids. For example, analogous thiazole-alkyne compounds are synthesized under controlled temperatures (e.g., 80°C) with purification via column chromatography or recrystallization from methanol . Reaction conditions (solvent choice, stoichiometry) must be optimized to avoid side products like acetylated byproducts .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the thiazole ring protons (δ 7.5–8.5 ppm) and alkyne carbons (δ 70–90 ppm).
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and alkyne (C≡C) at ~2100 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula . Elemental analysis is used to validate purity (>95%) .
Q. What are the critical physical properties to consider during experimental handling?
Key properties include solubility (e.g., in polar aprotic solvents like DMSO or THF), melting point (determined via DSC), and stability under ambient conditions. Thiazole derivatives are hygroscopic and may degrade under prolonged light exposure, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Tools like SHELXL refine crystallographic models, while ORTEP-3 visualizes thermal ellipsoids and bond angles . For example, torsional angles between the thiazole ring and alkyne group can be quantified to assess planarity deviations, addressing conflicts between computational (DFT) and experimental data .
Q. What strategies mitigate contradictions in reported bioactivity data for thiazole-alkyne derivatives?
Discrepancies often arise from impurities or solvent effects. Approaches include:
- HPLC-PDA : Verify compound purity (>98%) before bioassays.
- Dose-Response Curves : Use standardized cell lines (e.g., HEK293 or MCF7) to compare IC50 values across studies.
- Molecular Docking : Validate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock .
Q. How do intermolecular forces influence the solid-state packing of this compound?
Graph set analysis of hydrogen-bonding networks (e.g., N–H···O or C–H···S interactions) explains packing motifs. For instance, thiazole sulfur atoms may engage in weak CH/π interactions, while ester carbonyls form dimers via antiparallel dipolar alignment . Computational tools like CrystalExplorer quantify interaction energies .
Q. What advanced techniques optimize the compound’s reactivity in click chemistry applications?
The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To enhance reaction efficiency:
- Use DABCO as a stabilizing ligand for Cu(I) catalysts.
- Monitor reaction progress via in-situ FTIR to detect triazole formation .
- Compare solvent effects (e.g., DMF vs. THF) on regioselectivity .
Methodological Notes
- Contradiction Resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to address signal overlap in aromatic regions .
- Crystallization Challenges : Optimize vapor diffusion methods (e.g., ether diffusion into DCM solutions) to grow diffraction-quality crystals .
- Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and account for thiazole-mediated off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
